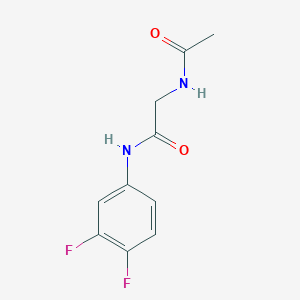![molecular formula C16H25NO B5159598 2-[(cyclohexylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5159598.png)
2-[(cyclohexylmethyl)(methyl)amino]-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves intricate processes that yield products with specific configurations and properties. For instance, optically active N-1-phenylethyl derivatives of (1R)-2-amino-1-phenylethanol have been synthesized using simple procedures, serving as chiral catalysts in enantioselective reactions (Iuliano et al., 1995). Such methodologies highlight the complexity and precision required in synthesizing compounds with desired chirality and functionality.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-[(cyclohexylmethyl)(methyl)amino]-1-phenylethanol has been extensively studied, revealing details about their tautomeric forms, hydrogen bonding, and overall geometry. The keto-amine tautomeric form, characterized by strong intramolecular N-H⋯O hydrogen bonds, plays a crucial role in stabilizing the molecular structure, as observed in derivatives of cyclohexadienones (Odabaşoǧlu et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. For example, the presence of amino and hydroxyl groups facilitates various chemical reactions, including cycloaddition and reduction processes, which are fundamental in synthesizing diverse derivatives and exploring their chemical properties (Kozmin et al., 2003).
Eigenschaften
IUPAC Name |
2-[cyclohexylmethyl(methyl)amino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-17(12-14-8-4-2-5-9-14)13-16(18)15-10-6-3-7-11-15/h3,6-7,10-11,14,16,18H,2,4-5,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXDFZSLQRIGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Cyclohexylmethyl)(methyl)amino)-1-phenylethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5159527.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine](/img/structure/B5159538.png)
![3-[1-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol trifluoroacetate (salt)](/img/structure/B5159543.png)
![methyl 5-methyl-2-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5159559.png)




![methyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)
![1,2-bis(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B5159600.png)


![methyl 5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5159616.png)